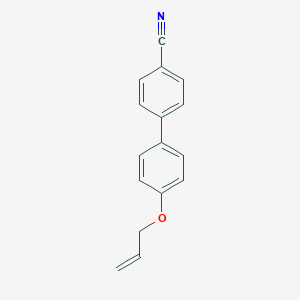

4-(4-Prop-2-enoxyphenyl)benzonitrile

Description

4-(4-Prop-2-enoxyphenyl)benzonitrile is a benzonitrile derivative featuring a propenoxy (allyloxy) substituent at the para position of the benzene ring. Its structure combines a nitrile group with a conjugated propenoxy-phenyl system, making it relevant for applications in nonlinear optics, medicinal chemistry, and materials science.

Properties

CAS No. |

111928-38-2 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-(4-prop-2-enoxyphenyl)benzonitrile |

InChI |

InChI=1S/C16H13NO/c1-2-11-18-16-9-7-15(8-10-16)14-5-3-13(12-17)4-6-14/h2-10H,1,11H2 |

InChI Key |

DDEVUZALIPWLKN-UHFFFAOYSA-N |

SMILES |

C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Nonlinear Optical (NLO) Properties

Benzonitrile derivatives with extended π-conjugation exhibit strong NLO activity. Key comparisons include:

Table 1: Second Harmonic Generation (βHRS) Values of Benzonitrile Analogs

- The oxazole-ethynyl analog achieves higher βHRS via extended π-backbone but remains inferior to propenoxy-substituted benzonitriles, where allyloxy groups enhance conjugation and dipole alignment .

Cytotoxic Activity

Table 2: Cytotoxicity of Selected Benzonitrile Derivatives

- Electron-donating groups (e.g., methoxy, dimethylamino) improve cytotoxicity by modulating cellular uptake and target binding .

- The propenoxy group in this compound may offer similar benefits but requires experimental validation.

Photophysical Properties

Thiophene-based benzonitriles exhibit solvent-dependent emission:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.